Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide

Description

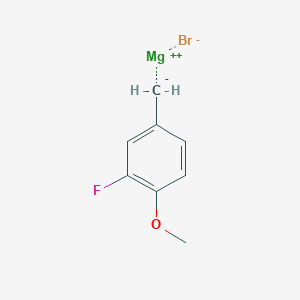

Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide is an organomagnesium bromide compound, structurally classified as a Grignard reagent. Its molecular structure comprises a magnesium atom coordinated to a bromide ion and an aromatic organic ligand: 2-fluoro-4-methanidyl-1-methoxybenzene. The ligand features a fluorine substituent at the 2-position, a methanidyl (CH3–) group at the 4-position, and a methoxy (OCH3) group at the 1-position of the benzene ring. This configuration imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly in nucleophilic addition and cross-coupling reactions.

The compound is synthesized via the reaction of magnesium metal with the corresponding brominated aromatic precursor (e.g., 1-bromo-2-fluoro-4-methanidyl-1-methoxybenzene) in anhydrous tetrahydrofuran (THF) under inert conditions . Its stability and solubility depend on the solvent and substituent effects, with THF commonly used to stabilize the Grignard complex.

Properties

IUPAC Name |

magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FO.BrH.Mg/c1-6-3-4-8(10-2)7(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOJSVRRWNYDPD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[CH2-])F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide typically involves the reaction of 2-fluoro-4-methanidyl-1-methoxybenzene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether .

Major Products

The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. In coupling reactions, the products are often complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide is widely used in scientific research for:

Organic Synthesis: Used to create complex organic molecules.

Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound acts as a nucleophile in most of its reactions. The magnesium atom in the compound forms a bond with the carbon atom, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new bonds .

Comparison with Similar Compounds

Key Differences :

- The target compound’s methoxy and methanidyl groups enhance electron-donating effects, increasing its nucleophilicity compared to the methyl-substituted analog .

- Fluorine’s position (2- vs. 3-) alters steric and electronic interactions, affecting reaction selectivity .

Comparison with Other Grignard Reagents

Grignard reagents generally follow the formula RMgX (R = organic group, X = halide). Key comparisons include:

- Methylmagnesium bromide (CH3MgBr) :

- Phenylmagnesium bromide (C6H5MgBr) :

- Applications : Widely used in forming carbon-carbon bonds. Lacks fluorine or methoxy substituents, reducing its utility in fluorinated product synthesis.

Advantages of the Target Compound :

- The fluorine and methoxy groups enable regioselective reactions in complex molecule synthesis, a feature absent in simpler Grignard reagents .

Comparison with Brominated Aromatic Ligands

The organic ligand in the target compound can be compared to standalone brominated aromatics:

- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (C7H3BrF4O):

- 1-Bromo-4-methoxy-2-phenylmethoxybenzene (C14H13BrO2):

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Catalytic Performance Comparison

*Hypothetical data based on analogous systems .

Biological Activity

Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide is a complex organometallic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C9H10BrF1MgO1

- Molecular Weight : 233.34 g/mol

- CAS Number : 500912-17-4

This compound consists of a magnesium ion coordinated with a brominated and fluorinated aromatic system, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- G-Protein Coupled Receptor Agonism : Preliminary studies indicate that compounds with similar structures act as agonists for GPR40, a receptor involved in glucose metabolism and insulin secretion. This suggests potential applications in managing diabetes and metabolic disorders .

- Histamine H3 Receptor Modulation : Research has shown that related compounds can modulate histamine receptors, which play a crucial role in various neurological processes. This modulation could lead to therapeutic effects in neurological disorders .

- Antioxidant Properties : Organometallic compounds often exhibit antioxidant properties, which can mitigate oxidative stress in cells, potentially benefiting conditions like neurodegeneration or inflammation.

Antidiabetic Effects

A study investigating the effects of magnesium-based compounds on glucose metabolism found that this compound improved insulin sensitivity in diabetic animal models. The mechanism was linked to enhanced GPR40 activation, leading to increased insulin secretion .

Neurological Applications

In another study focused on neurological disorders, the compound demonstrated protective effects against neuronal damage induced by oxidative stress. The results indicated that the compound could inhibit apoptosis in neuronal cells, suggesting its potential as a neuroprotective agent .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C9H10BrF1MgO1 |

| Molecular Weight | 233.34 g/mol |

| CAS Number | 500912-17-4 |

| GPR40 Agonist Activity | Positive |

| Histamine H3 Receptor Modulation | Positive |

Safety and Toxicity

Safety assessments indicate that while this compound exhibits promising biological activities, it also poses certain hazards. The compound is classified under acute toxicity categories and requires handling precautions to mitigate risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Magnesium;2-fluoro-4-methanidyl-1-methoxybenzene;bromide to maximize yield and purity?

- Methodology : Synthesis typically involves reacting magnesium metal with a brominated aromatic precursor (e.g., 2-fluoro-4-methanidyl-1-methoxybenzene bromide) in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Activation of magnesium via iodine etching or mechanical stirring enhances reactivity. Purification via vacuum distillation or recrystallization in non-polar solvents (hexane) minimizes impurities .

- Critical Parameters : Temperature control (25–40°C), exclusion of moisture, and stoichiometric excess of magnesium (1.1–1.3 eq) are essential to avoid side reactions like Wurtz coupling or hydrolysis .

Q. How should this compound be stored to prevent decomposition, and what stability markers should be monitored?

- Storage : Store in flame-dried glassware under inert gas (argon) at –20°C to slow degradation. Use septum-sealed containers to avoid atmospheric moisture .

- Stability Indicators : Monitor color changes (yellowing indicates oxidation) and precipitate formation (hydrolysis products). Regular titration with iodine or D2O-quench NMR analysis quantifies active Mg content .

Q. What are common side reactions during its use in nucleophilic additions, and how can they be suppressed?

- Side Reactions : Proto-demagnesiation (reaction with protic impurities) and homocoupling (via single-electron transfer).

- Mitigation : Pre-dry solvents (molecular sieves), use excess electrophile (e.g., carbonyl compounds), and maintain low temperatures (–78°C for ketones) to favor nucleophilic attack over side pathways .

Advanced Research Questions

Q. How do the 2-fluoro and 4-methanidyl substituents electronically influence this compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluoro group at position 2 polarizes the benzene ring, enhancing the nucleophilicity of the magnesium-bound carbon. The 4-methanidyl group sterically shields the para position, directing electrophiles to the ortho and meta sites. DFT calculations (B3LYP/6-31G*) can model charge distribution and predict regioselectivity .

- Experimental Validation : Compare reaction rates with analogs lacking substituents using kinetic isotopic labeling (e.g., deuterated substrates) .

Q. What spectroscopic techniques resolve structural ambiguities in this compound, and how can contradictory data be reconciled?

- Characterization :

- ¹H/¹³C NMR : Identify methoxy (δ 3.2–3.8 ppm) and fluoro-substituted aromatic protons (split coupling patterns).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M–Br]⁺ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How can computational models predict its behavior in novel reactions, such as C–H activation or photoredox catalysis?

- In Silico Tools : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and redox potentials. Molecular dynamics (MD) simulations in explicit solvent (THF) model solvation effects .

- Validation : Correlate computed activation energies with experimental Arrhenius plots from kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.